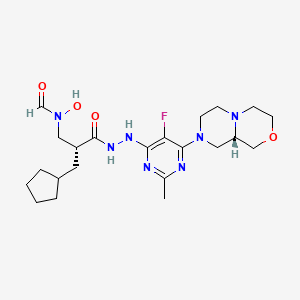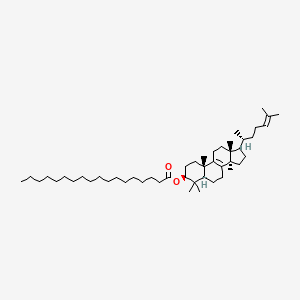![molecular formula C25H26N4O4S B608515 d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LEM-14 is a potent inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), with an inhibitory concentration 50 (IC50) value of 132 micromolar. It is primarily used in the study of multiple myeloma, a type of blood cancer. LEM-14 has shown potential in inhibiting the activity of NSD2, which is implicated in various cancers .
Wissenschaftliche Forschungsanwendungen
LEM-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of NSD2 and its effects on histone methylation.
Biology: Investigated for its role in regulating gene expression and chromatin structure.
Medicine: Explored as a potential therapeutic agent for multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs targeting NSD2 and related pathways
Wirkmechanismus
LEM-14 exerts its effects by specifically inhibiting the activity of NSD2, a histone methyltransferase involved in the methylation of histone H3 at lysine 36 (H3K36). This inhibition disrupts the normal function of NSD2, leading to changes in gene expression and chromatin structure. The molecular targets and pathways involved include the NSD2 protein and its associated signaling pathways .
Safety and Hazards
Zukünftige Richtungen
Thieno[2,3-d]pyrimidin-4(3H)-ones have potential in the development of new antitubercular agents and as potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . Future research could focus on further optimization of these compounds and exploration of their potential in other therapeutic areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LEM-14 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of LEM-14 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the required standards for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
LEM-14 undergoes various chemical reactions, including:
Oxidation: LEM-14 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in LEM-14.
Substitution: Substitution reactions can introduce different substituents into the LEM-14 molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of LEM-14, which can be used for further studies and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LEM-14-1189: A derivative of LEM-14 with inhibitory effects on NSD1, NSD2, and NSD3.
EML734: A potent, selective inhibitor of protein arginine methyltransferase 7 (PRMT7) and PRMT9.
OTS186935 FA: A protein methyltransferase SUV39H2 inhibitor with anticancer activity
Uniqueness
Its ability to selectively inhibit NSD2 makes it a valuable tool in research and drug development .
Eigenschaften
IUPAC Name |
2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXWRFJOUWUKX-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
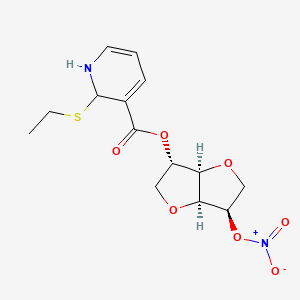
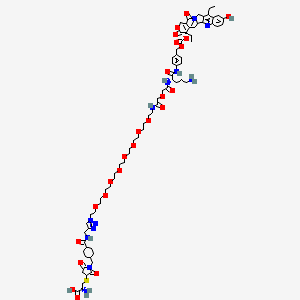

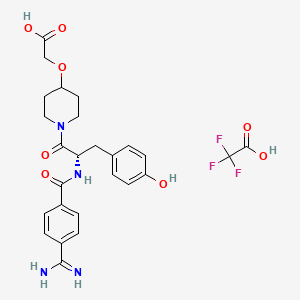
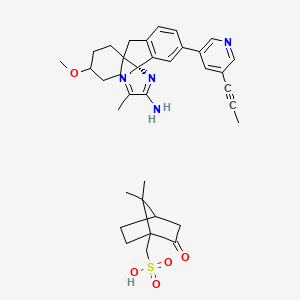
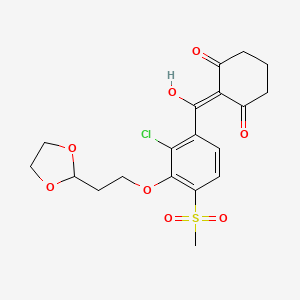
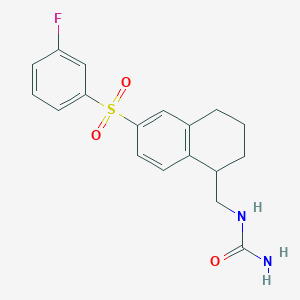


![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)
